Dihexyl 2-benzylbutanedioate
Description
Dihexyl 2-benzylbutanedioate is a synthetic ester compound characterized by a butanedioic acid (succinic acid) backbone substituted with a benzyl group at the 2-position and esterified with two hexyl chains.
Properties
CAS No. |
5859-42-7 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
dihexyl 2-benzylbutanedioate |
InChI |
InChI=1S/C23H36O4/c1-3-5-7-12-16-26-22(24)19-21(18-20-14-10-9-11-15-20)23(25)27-17-13-8-6-4-2/h9-11,14-15,21H,3-8,12-13,16-19H2,1-2H3 |
InChI Key |
AOFAEZFJFYMIRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 2-benzylbutanedioate typically involves the esterification of benzylbutanedioic acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing. The use of efficient distillation columns helps in the purification of the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dihexyl 2-benzylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzylbutanedioic acid derivatives.
Reduction: Dihexyl 2-benzylbutanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dihexyl 2-benzylbutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of plasticizers and as a component in the formulation of certain polymers.
Mechanism of Action
The mechanism of action of dihexyl 2-benzylbutanedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of benzylbutanedioic acid and hexanol. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes. The resulting products can further participate in metabolic pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred with structurally or functionally related esters, such as Dihexyl Phthalate (CAS 84-75-3, from ), and other ester derivatives.
Table 1: Key Properties of Dihexyl 2-Benzylbutanedioate vs. Dihexyl Phthalate
Key Differences:
Structural Backbone :
- This compound is based on succinic acid, while Dihexyl Phthalate derives from phthalic acid. The benzyl substituent in the former may enhance steric hindrance and alter solubility compared to the planar phthalate structure .
Regulatory and Safety Profiles: Phthalates like Dihexyl Phthalate are well-documented for endocrine-disrupting effects, leading to strict regulations.
Industrial Use :
- Dihexyl Phthalate is a commercial plasticizer, whereas this compound’s applications remain speculative due to insufficient research.
Limitations of Available Evidence
- : Only references Dihexyl Phthalate, a structurally distinct compound. No data on succinate esters like this compound are provided.
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